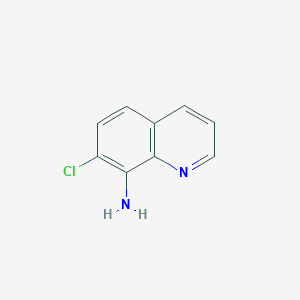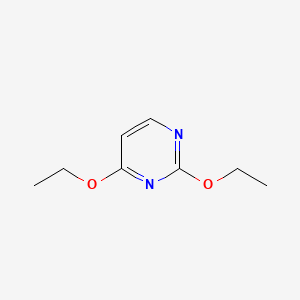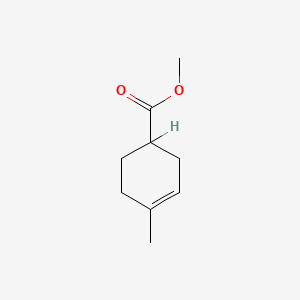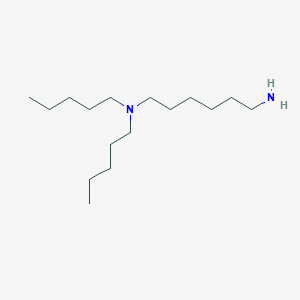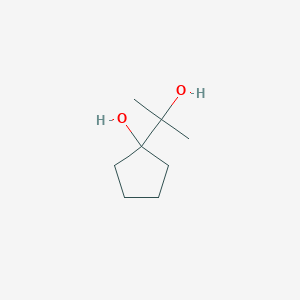
1-(1-Hydroxy-1-methylethyl)cyclopentanol
Übersicht
Beschreibung
Cyclization of 1,6-heptadienes by α-hydroxy radicals
The study titled "Cyclization of 1,6-heptadienes by α-hydroxy radicals" explores the chemical behavior of α-hydroxy isopropyl radicals when they interact with 1,6-heptadienes. These radicals are generated through γ irradiation of 2-propanol or photolysis of 2-propanol in the presence of acetone. The reaction leads to the formation of a compound structurally related to 1-(1-Hydroxy-1-methylethyl)cyclopentanol, specifically a 1-methyl-2-(2-hydroxyethyl)-cyclopentane or its heterocyclic equivalent. The process favors the creation of the cis-disubstituted cyclopentane, indicating a preference in the stereochemistry of the resulting molecule .
Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives
In the paper "Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers," researchers delve into the synthesis of novel cyclopentane-based compounds with a hydroxyl group similar to that in this compound. These compounds were tested for their ability to inhibit the peripheral nerve sodium channel Na(V)1.7, with a focus on their potential off-target effects on the cardiac potassium channel hERG. The study found that the stereochemistry of the hydroxyl group and the nature of the substituents on the phenyl ring, such as fluorinated O-alkyl or alkyl groups, are crucial for the compounds' potency against Na(V)1.7. A leading compound demonstrated effectiveness in rat models for inflammatory and neuropathic pain, suggesting potential therapeutic applications .
Comprehensive Analysis of this compound
This compound is a compound that features a cyclopentane ring with a hydroxyl-substituted isopropyl group. This structure is closely related to the compounds studied in the provided papers, where the focus is on the synthesis and reactions involving similar cyclopentane derivatives.
Synthesis Analysis
The synthesis of related compounds involves the generation of α-hydroxy isopropyl radicals, which can be achieved through γ irradiation or photolysis of 2-propanol. These radicals add to 1,6-heptadienes to form cyclopentane derivatives . Additionally, the synthesis of cyclopentane-based sodium channel blockers involves careful consideration of the stereochemistry of the hydroxyl group and the substituents on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentane ring, which is a common motif in the compounds studied. The stereochemistry of the hydroxyl group and its position on the cyclopentane ring are critical for the biological activity of these molecules, as seen in the sodium channel blocker research .
Chemical Reactions Analysis
The chemical reactions involving the α-hydroxy isopropyl radicals and 1,6-heptadienes result in the formation of cyclopentane derivatives, with a preference for the cis-disubstituted form . This indicates that the reactions are stereoselective, which is an important consideration in the synthesis of pharmacologically active compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies suggest that the presence of the hydroxyl group and its stereochemistry are significant for the compound's reactivity and potential biological activity . The physical properties such as solubility, melting point, and boiling point would be influenced by these structural features, as well as by the presence of other substituents on the cyclopentane ring.
Wissenschaftliche Forschungsanwendungen
Chemisches Zwischenprodukt
Cyclopentanol, das 1-(1-Hydroxy-1-methylethyl)cyclopentanol einschließt, ist ein sehr wichtiges chemisches Zwischenprodukt. Es wird in der chemischen Industrie weit verbreitet eingesetzt .
Synthese aus Cyclopenten
Cyclopentanol kann aus Cyclopenten in zwei Schritten hergestellt werden: einer anfänglichen Additions-Veresterungsreaktion von Cyclopenten mit Essigsäure und der anschließenden Umesterungsreaktion mit Methanol .
Thermodynamische Analyse
Eine thermodynamische Analyse der Synthese von Cyclopentanol aus Cyclopenten wurde durchgeführt. Die Ergebnisse zeigten, dass sowohl die Additions-Veresterungsreaktion als auch die Umesterungsreaktion exotherm waren, die Änderung der freien Energie mit steigender Temperatur zunahm, was darauf hindeutete, dass niedrige Temperaturen im Temperaturbereich von 273,15 bis 373,15 K für die Reaktionen günstig waren .
Herstellung von Parfüms
Cyclopentanol wird bei der Herstellung von Parfüms verwendet . Es kann als Lösungsmittel für verschiedene Parfümstoffe dienen und deren Stabilität und Langlebigkeit verbessern.
Medizinische Anwendungen
Cyclopentanol wird als Lösungsmittel für Medikamente verwendet . Es kann bei der Formulierung verschiedener pharmazeutischer Produkte helfen und deren Wirksamkeit und Haltbarkeit verbessern.
Farbstoffindustrie
Cyclopentanol wird bei der Herstellung von Farbstoffen verwendet . Es kann bei der Formulierung verschiedener Farbstoffe helfen und deren Leuchtkraft und Haltbarkeit verbessern.
Umweltbelastung
Das Hauptproduktionsverfahren für Cyclopentanol war die Hydro-Konversion von Cyclopentanon, und das Cyclopentanon wurde durch Decarboxylierung von Adipinsäure bei hoher Temperatur hergestellt; die Entwicklung dieses Verfahrens wurde jedoch durch die Bildung einer großen Menge an Schadstoffen begrenzt .
Molekularstudien
Cyclopentanol, einschließlich this compound, wird aufgrund seiner einzigartigen Struktur und Eigenschaften häufig in molekularen Studien verwendet . Es kann wertvolle Einblicke in das Verhalten ähnlicher organischer Verbindungen liefern.
Eigenschaften
IUPAC Name |
1-(2-hydroxypropan-2-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2,9)8(10)5-3-4-6-8/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPFIPJASXNDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCCC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295491 | |
| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5607-45-4, 56517-33-0 | |
| Record name | NSC102317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 1-(1-Hydroxy-1-methylethyl)cyclopentanol included in this research study on hydrogen bonding in vicinal diols?
A1: The research focused on understanding weak hydrogen bonding interactions between alcohol groups using vicinal diols as model compounds. this compound, with its two adjacent hydroxyl groups, fits the criteria of a vicinal diol. The researchers were particularly interested in predicting spectral signatures (specifically OH stretching frequencies) which are sensitive to these weak interactions. [] Including this compound, along with a diverse set of other vicinal diols, allowed the researchers to test and refine their computational models for predicting hydrogen bonding effects in complex molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



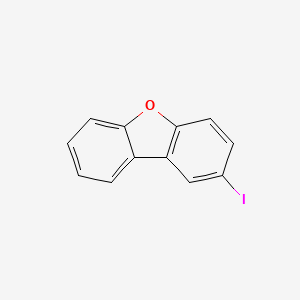


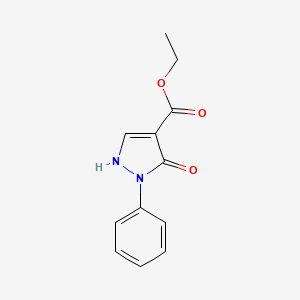
![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)

